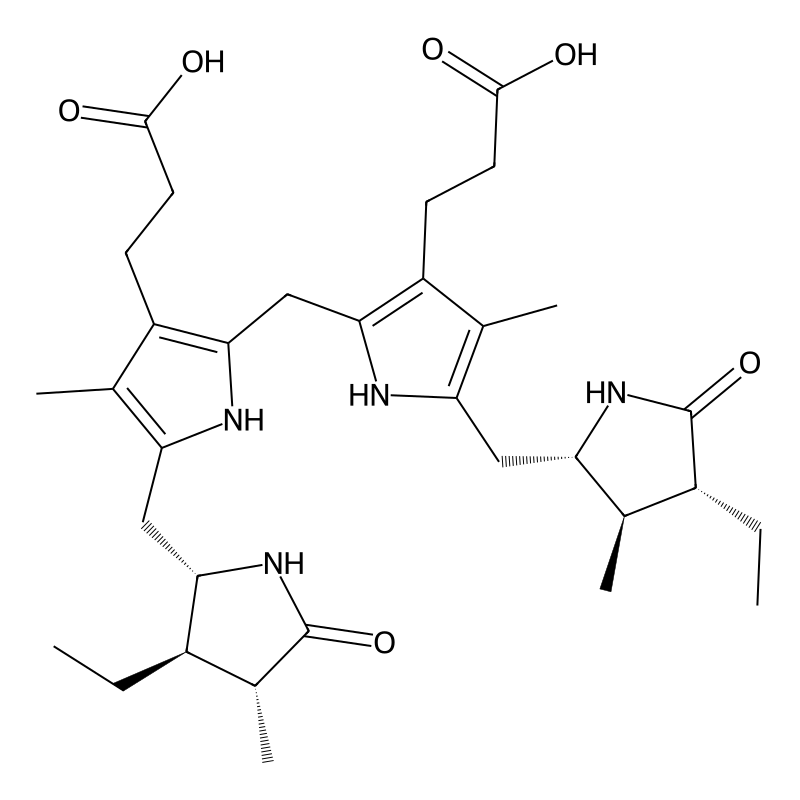Stercobilinogen

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Stercobilin: A Gut Microbiome Metabolite
Stercobilin is a brown pigment produced by gut bacteria during heme degradation. Heme is an iron-containing molecule found in red blood cells. As these cells die naturally, the body breaks down heme in the intestines with the help of gut microbiota. Stercobilinogen, the colorless precursor, is formed during this process and subsequently oxidized to Stercobilin in the gut lumen [].
Gut Health Marker
Stercobilin fecal excretion reflects bile pigment metabolism and gut motility. Lower levels of Stercobilin might indicate slower gut transit time, potentially associated with constipation or digestive issues []. Studies are ongoing to determine the sensitivity and specificity of Stercobilin as a gut health marker.
Potential Role in Chronic Diseases
Research suggests a link between Stercobilin levels and certain chronic diseases. For instance, one study observed lower fecal Stercobilin in a mouse model of autism spectrum disorder (ASD) []. However, more research is needed to understand the cause-and-effect relationship and potential implications for human health.
Future Directions:
Research on Stercobilin is evolving. Future investigations may explore its potential as:
- A biomarker for gut dysbiosis (imbalances in gut microbiota)
- A tool to assess the efficacy of interventions aimed at improving gut health
- A contributor to the understanding of chronic disease development
Stercobilinogen is a tetrapyrrole compound that serves as an important intermediate in the metabolism of heme. It is primarily produced in the intestines through the microbial reduction of urobilinogen, which itself is derived from bilirubin, a breakdown product of hemoglobin. Stercobilinogen is crucial for the formation of stercobilin, the pigment responsible for the characteristic brown color of human feces. The molecular formula of stercobilinogen is C33H48N4O6, with a molecular weight of approximately 596.8 g/mol .
Stercobilinogen undergoes several significant chemical transformations:
- Oxidation: This compound can be oxidized to form stercobilin, which contributes to the brown coloration of feces. The oxidation process typically involves reagents such as oxygen or hydrogen peroxide .
- Reduction: In anaerobic conditions, stercobilinogen can be reduced back to urobilinogen, which is another important metabolite in heme catabolism .
- Substitution Reactions: Stercobilinogen can also participate in various substitution reactions, leading to different derivatives depending on the reagents used .
Stercobilinogen plays a vital role in the gut microbiome, influencing human health through its metabolic pathways. It has been shown to have potential implications in disease mechanisms and treatment strategies. Notably, research suggests that stercobilin and related compounds may act as inhibitors of HIV-1 protease, indicating their potential therapeutic applications . Additionally, stercobilinogen's levels can serve as diagnostic markers for liver function and gastrointestinal disorders .
In humans, stercobilinogen is synthesized through a series of enzymatic reactions following the degradation of heme:
- Degradation of Heme: Heme is broken down by heme oxygenase into biliverdin and subsequently reduced to bilirubin by biliverdin reductase.
- Conjugation in the Liver: Bilirubin undergoes glucuronidation in the liver to form bilirubin diglucuronide, which is secreted into bile.
- Microbial Reduction: In the intestines, bilirubin diglucuronide is converted back to bilirubin and then further reduced by gut bacteria to produce urobilinogen, which can be reduced to stercobilinogen or directly converted to stercobilin .
Stercobilinogen has various applications across different fields:
- Medical Diagnostics: It serves as a marker for assessing liver function and diagnosing certain gastrointestinal diseases.
- Research Tool: In biochemical research, it aids studies related to heme metabolism and gut microbiota interactions .
- Industrial Use: Stercobilinogen and its derivatives are explored for use in dyes and pigments due to their color properties .
Recent studies have highlighted the interactions of stercobilinogen with various biological systems:
- Its role in modulating immune responses has been investigated, particularly regarding inflammatory pathways such as NF-kB activation .
- The potential for stercobilin and related compounds to inhibit HIV-1 protease suggests further exploration into their antiviral properties could yield significant therapeutic benefits .
Stercobilinogen shares similarities with several other compounds involved in heme metabolism:
| Compound | Description | Unique Features |
|---|---|---|
| Urobilinogen | A colorless product formed from bilirubin reduction; excreted in urine. | Directly involved in urine coloration. |
| Stercobilin | The oxidized form of stercobilinogen; responsible for fecal color. | Final product of stercobilinogen metabolism. |
| Bilirubin | Precursor to both urobilinogen and stercobilin; formed from heme breakdown. | Highly bound to plasma proteins; less soluble. |
| Mesobilirubinogen | Intermediate compound between urobilinogen and stercobilinogen. | Less common; often grouped under urobilinogens. |








